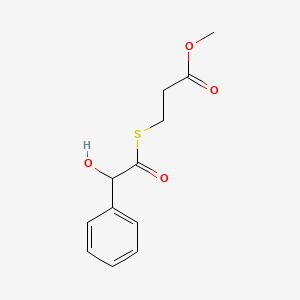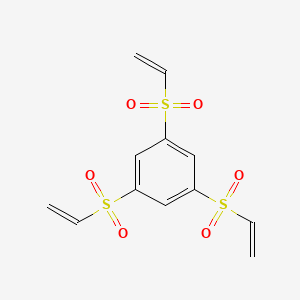
1,3,5-Tri(ethenesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri(ethenesulfonyl)benzene is an aromatic compound characterized by the presence of three ethenesulfonyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tri(ethenesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with ethenesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms on the benzene ring with ethenesulfonyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tri(ethenesulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethenesulfonyl groups can be replaced by other substituents.
Oxidation and Reduction: The ethenesulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Sulfonic acids are the major products formed from the oxidation of ethenesulfonyl groups.
Reduction: Sulfides are the primary products formed from the reduction of ethenesulfonyl groups.
Applications De Recherche Scientifique
1,3,5-Tri(ethenesulfonyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-Tri(ethenesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethenesulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity of the benzene ring. This can affect the compound’s interaction with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tri(azobenzeneethynyl)benzene: This compound has azobenzene groups instead of ethenesulfonyl groups and exhibits different optical properties.
1,3,5-Trinitrobenzene: Contains nitro groups and is known for its explosive properties.
1,3,5-Triheptylbenzene: Features heptyl groups and is used in different industrial applications.
Uniqueness
1,3,5-Tri(ethenesulfonyl)benzene is unique due to its ethenesulfonyl groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo specific substitution, oxidation, and reduction reactions makes it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
63226-60-8 |
|---|---|
Formule moléculaire |
C12H12O6S3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1,3,5-tris(ethenylsulfonyl)benzene |
InChI |
InChI=1S/C12H12O6S3/c1-4-19(13,14)10-7-11(20(15,16)5-2)9-12(8-10)21(17,18)6-3/h4-9H,1-3H2 |
Clé InChI |
VMWMDCNYXKAFDN-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)C=C)S(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


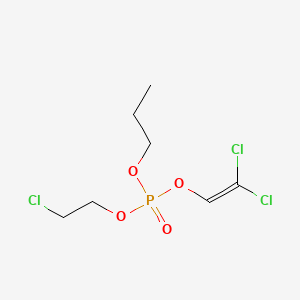
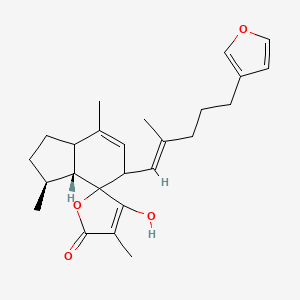


![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)

![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
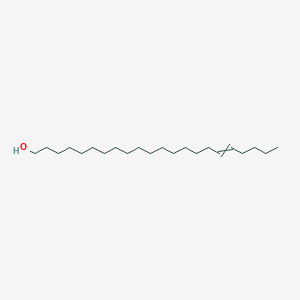
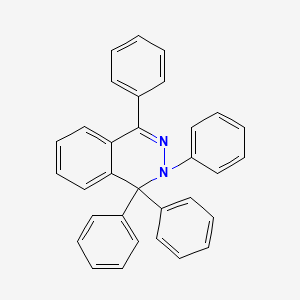
![2-[3-(4-Methoxybenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14507866.png)
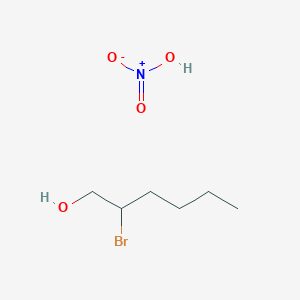
![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)
